molecular formula C9H11NO2S B1423248 4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1047655-24-2

4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1423248
CAS No.: 1047655-24-2
M. Wt: 197.26 g/mol
InChI Key: DZRMEYBMQAOZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring substituted with a thiophene ring at the 2-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor. For instance, the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be used to form the thiophene ring . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives.

Scientific Research Applications

4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler analog with only a thiophene ring and a carboxylic acid group.

    Pyrrolidine-3-carboxylic acid: Lacks the thiophene ring but retains the pyrrolidine and carboxylic acid functionalities.

    4-(Thiophen-2-yl)pyrrolidine: Similar structure but without the carboxylic acid group.

Uniqueness

4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid is unique due to the combination of the thiophene and pyrrolidine rings with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-thiophen-2-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRMEYBMQAOZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.